molecular formula C20H23ClN2O3 B4189899 N-(Adamantan-1-YL)-2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)acetamide

N-(Adamantan-1-YL)-2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)acetamide

Cat. No.: B4189899
M. Wt: 374.9 g/mol
InChI Key: CQNOTGBWGIWCOM-UHFFFAOYSA-N
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Description

N-(Adamantan-1-YL)-2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)acetamide is a complex organic compound that features an adamantyl group and a benzoxazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-1-YL)-2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)acetamide typically involves multiple steps. One common method includes the reaction of adamantylamine with chloroacetyl chloride to form N-(1-adamantyl)-2-chloroacetamide. This intermediate is then reacted with 6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-ylamine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-1-YL)-2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.

    Reduction: The benzoxazinone moiety can be reduced to form dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group may yield adamantanone derivatives, while substitution of the chloro group can produce a variety of substituted benzoxazinone compounds .

Scientific Research Applications

N-(Adamantan-1-YL)-2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Adamantan-1-YL)-2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)acetamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to enzymes or receptors. The benzoxazinone moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(1-Adamantyl)acetamide: Shares the adamantyl group but lacks the benzoxazinone moiety.

    6-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-ylamine: Contains the benzoxazinone moiety but lacks the adamantyl group.

Uniqueness

N-(Adamantan-1-YL)-2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)acetamide is unique due to the combination of the adamantyl and benzoxazinone groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(1-adamantyl)-2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c21-15-1-2-17-16(6-15)23(19(25)11-26-17)10-18(24)22-20-7-12-3-13(8-20)5-14(4-12)9-20/h1-2,6,12-14H,3-5,7-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNOTGBWGIWCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C(=O)COC5=C4C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Adamantan-1-YL)-2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)acetamide
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N-(Adamantan-1-YL)-2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)acetamide
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N-(Adamantan-1-YL)-2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)acetamide
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N-(Adamantan-1-YL)-2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)acetamide
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N-(Adamantan-1-YL)-2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)acetamide
Reactant of Route 6
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N-(Adamantan-1-YL)-2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)acetamide

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